1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea is a useful research compound. Its molecular formula is C14H13FN2O3S and its molecular weight is 308.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanochemical Synthesis
Research conducted by Tan et al. (2014) highlights the application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This approach yields good to excellent isolated yields through base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).
Solution Conformation Studies
Tel and Engberts (2010) conducted an NMR spectroscopic study to understand the solution conformation of N,N′‐[bis(α‐tosylbenzyl)]ureas. They found that the presence of both sulfonyl groups and aromatic rings are essential for observing upfield shifts, suggesting specific conformational arrangements (Tel & Engberts, 2010).
Anion Chemosensors
Hu et al. (2015) developed two sulfonamide and urea-based compounds for anion detection. These compounds showed high selectivity towards cyanide and fluoride ions in specific solvent mixtures, demonstrating their potential as anion chemosensors (Hu, Cao, Huang, Chen, Wu, Xu, Liu, & Yin, 2015).
Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of sulfonylurea derivatives to test for anticonvulsant activity. They found that certain derivatives, especially chloro-substituted ones, were effective in protecting against convulsions, indicating their potential use in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Inhibitors of Carbonic Anhydrase
A study by Bozdağ et al. (2018) reported the development of 2-aminophenol-4-sulfonamide derivatives as inhibitors of carbonic anhydrase enzymes. This research is significant for the treatment of hypoxic tumors, highlighting the medical application of these compounds (Bozdağ, Carta, Ceruso, Ferraroni, McDonald, Dedhar, & Supuran, 2018).
Hydrogen Bonding Studies
Research by Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. They discovered different interaction behaviors, including hydrogen-bonding and deprotonation, which is crucial for understanding the molecular interactions in these compounds (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10-5-7-13(8-6-10)21(19,20)17-14(18)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDFMUDFGTWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.